1-(Bromomethyl)-5-oxaspiro[2.4]heptane is a spiro compound characterized by its unique bicyclic structure, which incorporates a bromomethyl group. This compound is notable for its potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The spiro structure imparts rigidity and distinctive stereochemical properties, making it valuable in various chemical applications. The molecular formula for this compound is , with a molecular weight of approximately 191.07 g/mol .
1-(Bromomethyl)-5-oxaspiro[2.4]heptane can be synthesized from various precursors through bromination processes. It is classified under spiro compounds, which are defined by their unique bicyclic structures where two rings share a single atom. This classification places it within the broader category of organic compounds that exhibit significant stereochemical diversity.
The synthesis of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane typically involves the bromination of a suitable precursor, such as 5-oxaspiro[2.4]heptane. A common method employs N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is conducted in an inert solvent such as carbon tetrachloride at elevated temperatures to facilitate complete bromination .
The molecular structure of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane features a spirocyclic arrangement that contributes to its unique chemical properties. The structural representation can be described by the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 191.07 g/mol |
IUPAC Name | 1-(bromomethyl)-5-oxaspiro[2.4]heptane |
InChI | InChI=1S/C7H11BrO/c1-6(8)5-3-4-7(6)9/h3-5H,1-2H3 |
InChI Key | QXQKZQFJZCSTNZ-UHFFFAOYSA-N |
Canonical SMILES | C(C1CC(C(C2)O)C(Br)C2)C1 |
This data illustrates the compound's complex structural features, which are crucial for its reactivity and applications .
1-(Bromomethyl)-5-oxaspiro[2.4]heptane can participate in several types of chemical reactions:
The reactivity of the bromomethyl group allows for diverse synthetic pathways, making this compound a versatile building block in organic synthesis.
The mechanism of action for 1-(Bromomethyl)-5-oxaspiro[2.4]heptane primarily revolves around its reactivity towards nucleophiles and electrophiles. The bromomethyl group serves as an effective leaving group during substitution reactions, enabling the formation of new bonds with incoming nucleophiles. The rigid spiro structure influences the reactivity and selectivity of the compound in various chemical processes, making it suitable for targeted synthetic applications .
The physical properties of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane are essential for understanding its behavior in different environments:
Chemical properties include:
These properties make it suitable for various applications in organic chemistry .
1-(Bromomethyl)-5-oxaspiro[2.4]heptane has several notable applications in scientific research:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4